molecular formula C26H30F3NO4 B1401414 tert-Butyl 3-(4-(benzyloxy)butyl)-5-(3,4,5-trifluorophenyl)-2H-1,4-oxazine-4(3H)-carboxylate CAS No. 1166394-99-5

tert-Butyl 3-(4-(benzyloxy)butyl)-5-(3,4,5-trifluorophenyl)-2H-1,4-oxazine-4(3H)-carboxylate

Cat. No. B1401414
CAS RN: 1166394-99-5
M. Wt: 477.5 g/mol
InChI Key: CKPSMPHQSAHNFV-UHFFFAOYSA-N
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Description

Tert-Butyl 3-(4-(benzyloxy)butyl)-5-(3,4,5-trifluorophenyl)-2H-1,4-oxazine-4(3H)-carboxylate is a useful research compound. Its molecular formula is C26H30F3NO4 and its molecular weight is 477.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality tert-Butyl 3-(4-(benzyloxy)butyl)-5-(3,4,5-trifluorophenyl)-2H-1,4-oxazine-4(3H)-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl 3-(4-(benzyloxy)butyl)-5-(3,4,5-trifluorophenyl)-2H-1,4-oxazine-4(3H)-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

It appears that there is limited specific information available online for the compound tert-Butyl 3-(4-(benzyloxy)butyl)-5-(3,4,5-trifluorophenyl)-2H-1,4-oxazine-4(3H)-carboxylate. However, based on the general applications of oxazine compounds, we can infer some potential research applications for this compound:

Antifungal and Antibacterial Activity

Oxazine derivatives have been reported to possess antifungal and antibacterial activities .

Cytotoxic and Antiviral Activity

These compounds are also known for their cytotoxic and antiviral properties .

Analgesic Activity

Some oxazine derivatives exhibit analgesic activity .

Theoretical Development in Heterocyclic Chemistry

Oxazines play a crucial role in the theoretical development of heterocyclic chemistry .

Organic Synthesis

They are used extensively in organic synthesis .

Photo/Acoustic Dynamic Therapy on Tumors

Certain oxazine compounds can produce reactive oxygen species with high efficiency under light or ultrasound conditions, which has a good killing effect on cancer cells and tissues .

Chromogenic Materials and Polymers

Oxazine derivatives find applications in chromogenic materials and polymers .

properties

IUPAC Name

tert-butyl 3-(4-phenylmethoxybutyl)-5-(3,4,5-trifluorophenyl)-2,3-dihydro-1,4-oxazine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30F3NO4/c1-26(2,3)34-25(31)30-20(11-7-8-12-32-15-18-9-5-4-6-10-18)16-33-17-23(30)19-13-21(27)24(29)22(28)14-19/h4-6,9-10,13-14,17,20H,7-8,11-12,15-16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKPSMPHQSAHNFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C(COC=C1C2=CC(=C(C(=C2)F)F)F)CCCCOCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90743439
Record name tert-Butyl 3-[4-(benzyloxy)butyl]-5-(3,4,5-trifluorophenyl)-2,3-dihydro-4H-1,4-oxazine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90743439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

477.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 3-(4-(benzyloxy)butyl)-5-(3,4,5-trifluorophenyl)-2H-1,4-oxazine-4(3H)-carboxylate

CAS RN

1166394-99-5
Record name tert-Butyl 3-[4-(benzyloxy)butyl]-5-(3,4,5-trifluorophenyl)-2,3-dihydro-4H-1,4-oxazine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90743439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-Butyl 3-(4-(benzyloxy)butyl)-5-(3,4,5-trifluorophenyl)-2H-1,4-oxazine-4(3H)-carboxylate
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tert-Butyl 3-(4-(benzyloxy)butyl)-5-(3,4,5-trifluorophenyl)-2H-1,4-oxazine-4(3H)-carboxylate
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tert-Butyl 3-(4-(benzyloxy)butyl)-5-(3,4,5-trifluorophenyl)-2H-1,4-oxazine-4(3H)-carboxylate
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tert-Butyl 3-(4-(benzyloxy)butyl)-5-(3,4,5-trifluorophenyl)-2H-1,4-oxazine-4(3H)-carboxylate
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tert-Butyl 3-(4-(benzyloxy)butyl)-5-(3,4,5-trifluorophenyl)-2H-1,4-oxazine-4(3H)-carboxylate
Reactant of Route 6
tert-Butyl 3-(4-(benzyloxy)butyl)-5-(3,4,5-trifluorophenyl)-2H-1,4-oxazine-4(3H)-carboxylate

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